molecular formula C10H19N3O2 B13235639 N-Methyl-2-[(4-methylpiperidin-4-YL)formamido]acetamide

N-Methyl-2-[(4-methylpiperidin-4-YL)formamido]acetamide

Cat. No.: B13235639
M. Wt: 213.28 g/mol
InChI Key: PVQHAVIVCSINEJ-UHFFFAOYSA-N
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Description

N-Methyl-2-[(4-methylpiperidin-4-YL)formamido]acetamide is a chemical compound of interest in scientific research and development. Compounds featuring piperidine and acetamide motifs are frequently investigated in medicinal chemistry for their potential biological activities and as key intermediates in organic synthesis . Piperidine-based structures are common in pharmaceuticals and are often explored for their interactions with various biological targets . Researchers value this compound for developing novel synthetic routes and studying structure-activity relationships. It is strictly for research and development purposes in a controlled laboratory setting. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use. This is a generic description provided due to a lack of specific public data. Please verify all chemical properties, applications, and safety information with your internal technical data sheets or the manufacturer.

Properties

Molecular Formula

C10H19N3O2

Molecular Weight

213.28 g/mol

IUPAC Name

4-methyl-N-[2-(methylamino)-2-oxoethyl]piperidine-4-carboxamide

InChI

InChI=1S/C10H19N3O2/c1-10(3-5-12-6-4-10)9(15)13-7-8(14)11-2/h12H,3-7H2,1-2H3,(H,11,14)(H,13,15)

InChI Key

PVQHAVIVCSINEJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNCC1)C(=O)NCC(=O)NC

Origin of Product

United States

Preparation Methods

Amidation via Activated Carboxylic Acid

Route : Reacting 4-methylpiperidine-4-carboxylic acid with 2-(methylamino)acetamide.
Steps :

  • Activation : Convert 4-methylpiperidine-4-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂).
  • Coupling : React the acid chloride with 2-(methylamino)acetamide in ethyl acetate or dichloromethane, using a base (e.g., triethylamine) to neutralize HCl.
    Conditions :
  • Temperature: 45–55°C.
  • Solvent: Ethyl acetate or THF.
  • Yield: ~70–80% (extrapolated from analogous reactions).

Stepwise Assembly from Piperidine Precursors

Route : Synthesize the piperidine core first, followed by formamido-acetamide functionalization.
Steps :

  • Piperidine Synthesis :
    • Start with 4-hydroxy-1-methylpiperidine.
    • Convert to 4-methylpiperidin-4-amine via Hofmann degradation or reductive amination.
  • Formamido Formation :
    • React the amine with chloroacetyl chloride to form 2-chloro-N-(4-methylpiperidin-4-yl)acetamide.
  • Methylamination :
    • Substitute chloride with methylamine in DMF or THF.

      Key Reagents :
  • Sodium hydride (NaH) for deprotonation.
  • Platinum oxide (PtO₂) for nitro group reduction.

Optimization and Challenges

  • Selectivity : Competing reactions at the piperidine nitrogen require protective groups (e.g., SEM-Cl).
  • Purification : Column chromatography (silica gel, ethyl acetate/methanol eluent) or recrystallization in ethyl acetate is used.
  • Yield Improvements :
    • Use of coupling agents (e.g., HATU) for amide bond formation.
    • Catalytic hydrogenation for nitro reductions.

Comparative Analysis of Methods

Method Advantages Limitations
Activated Acid Route High purity; scalable Requires toxic reagents (SOCl₂)
Stepwise Assembly Modular; intermediates characterized Multiple steps; lower overall yield

Industrial-Scale Considerations

  • Cost-Efficiency : Ethyl acetate and sodium hydride are preferred for large-scale synthesis.
  • Safety : Exothermic reactions (e.g., acid chloride formation) require controlled temperature.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-[(4-methylpiperidin-4-yl)formamido]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Methyl-2-[(4-methylpiperidin-4-yl)formamido]acetic acid, while reduction may produce N-Methyl-2-[(4-methylpiperidin-4-yl)formamido]ethanol.

Scientific Research Applications

N-Methyl-2-[(4-methylpiperidin-4-yl)formamido]acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-2-[(4-methylpiperidin-4-yl)formamido]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine vs. Piperazine Derivatives

N-(4-Nitrophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (CAS: 1139453-98-7)
  • Structural Differences : Replaces the piperidine ring with a piperazine ring (additional nitrogen atom). The nitrophenyl group introduces strong electron-withdrawing effects, enhancing stability but reducing solubility .
N-Methyl-2-(4-methylpiperidin-1-yl)-N-phenylacetamide Derivatives
  • Example: Compounds from and feature phenyl or nitrophenyl substituents.

Formamido vs. Acetamido Substitutions

Perosamine O-PS Derivatives ()
  • Key Finding : Substitution of formamide with acetamide in bacterial polysaccharides disrupted antibody binding due to steric hindrance from the methyl group and loss of formyl hydrogen bonding .
  • Implication : For N-Methyl-2-[(4-methylpiperidin-4-yl)formamido]acetamide, replacing the formamido group with acetamide (e.g., N-methyl-2-[(4-methylpiperidin-4-yl)acetamido]acetamide) may reduce affinity for targets reliant on formyl interactions.

Therapeutic Analogs: Pritelivir

N-[5-(Aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)-phenyl]acetamide (Pritelivir)
  • Structural Features : Incorporates a thiazole-sulfonamide group and pyridinylphenyl moiety. These substituents enhance antiviral activity against herpes simplex virus by targeting viral helicase-primase .
  • Contrast : Unlike the target compound, Pritelivir’s bulky aromatic groups prioritize hydrophobic interactions, whereas the piperidine-formamido structure may favor interactions with peptidases or kinases.

Physicochemical and Pharmacological Properties

Solubility and Crystallinity

  • This compound : The formamido group and tertiary amine in piperidine likely improve water solubility compared to fully aromatic analogs (e.g., ’s pyrimidinylsulfanyl derivative).
  • Crystallinity : Piperidine derivatives (e.g., ) may exhibit higher crystallinity than piperazine analogs due to reduced conformational flexibility, impacting formulation stability .

Biological Activity

N-Methyl-2-[(4-methylpiperidin-4-YL)formamido]acetamide is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article focuses on its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H19N3O2C_{10}H_{19}N_{3}O_{2}. The compound features a piperidine ring, which is known for its role in various pharmacological activities. Its structure allows for unique interactions with biological targets, making it a candidate for drug development.

Synthesis

The synthesis of this compound typically involves:

  • Reactants : N-methylpiperidine, formamide, and acetic anhydride.
  • Conditions : The reaction is generally conducted under elevated temperatures with acidic or basic catalysts in solvents like dichloromethane or ethanol to enhance yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various signaling pathways, leading to diverse biological effects.

Pharmacological Effects

Research has indicated several potential pharmacological effects of this compound:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, potentially due to their ability to disrupt bacterial cell membranes or inhibit essential enzymes.
  • Cytotoxicity : Some derivatives have shown cytotoxic effects against cancer cell lines, indicating potential as anticancer agents. For instance, compounds that share structural motifs with this compound have demonstrated enhanced cytotoxicity in MCF-7 and MDA-MB-231 breast cancer cells .

Case Studies

  • Anticancer Activity : A study explored the effects of similar compounds on breast cancer cell lines, revealing significant cytotoxicity when combined with traditional chemotherapeutics like doxorubicin. This suggests a synergistic effect that warrants further investigation into this compound's potential in combination therapies .
  • Antimicrobial Properties : Another investigation into related piperidine derivatives highlighted their antifungal activity against various pathogens, suggesting that this compound may also possess similar properties .

Comparative Analysis

To understand the uniqueness of this compound compared to other compounds, a comparison table is presented below:

Compound NameStructure FeaturesBiological ActivityNotes
This compound Piperidine ringAnticancer, AntimicrobialUnique interactions due to specific structure
N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide Piperazine ringModerate cytotoxicitySimilar but less potent than target compound
N-Methyl-2-(methylamino)-N-(1-methylpiperidin-4-yl)acetamide Piperidine modificationsLimited activity reportedLess structural complexity

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